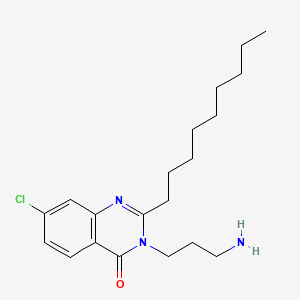
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core with a nonyl chain at the 2-position, a chloro substituent at the 7-position, and an aminopropyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Nonyl Chain: The nonyl chain can be introduced via alkylation reactions using nonyl halides in the presence of a base such as potassium carbonate.
Chlorination: The chloro substituent at the 7-position can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Aminopropylation: The aminopropyl group can be introduced by reacting the intermediate with 3-aminopropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group may facilitate binding to biological receptors, while the chloro and nonyl substituents may enhance its lipophilicity and membrane permeability. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Aminopropyl)-2-nonylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
7-Chloro-2-nonylquinazolin-4(3H)-one: Lacks the aminopropyl group at the 3-position.
3-(3-Aminopropyl)-7-chloroquinazolin-4(3H)-one: Lacks the nonyl chain at the 2-position.
Uniqueness
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties. The presence of the aminopropyl group, chloro substituent, and nonyl chain may enhance its binding affinity, selectivity, and pharmacokinetic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H30ClN3O |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-7-chloro-2-nonylquinazolin-4-one |
InChI |
InChI=1S/C20H30ClN3O/c1-2-3-4-5-6-7-8-10-19-23-18-15-16(21)11-12-17(18)20(25)24(19)14-9-13-22/h11-12,15H,2-10,13-14,22H2,1H3 |
Clé InChI |
BSGSJJDZHCCWCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

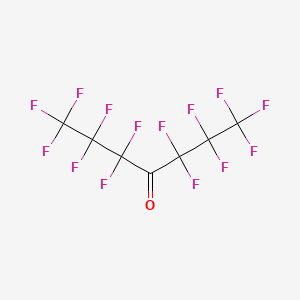
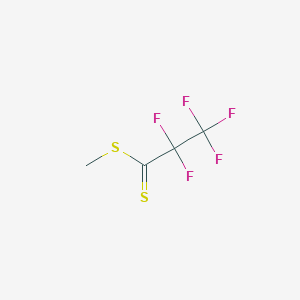

![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
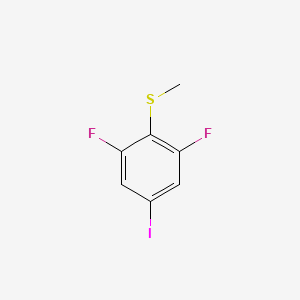
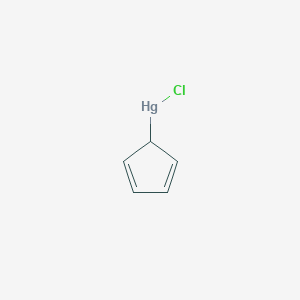
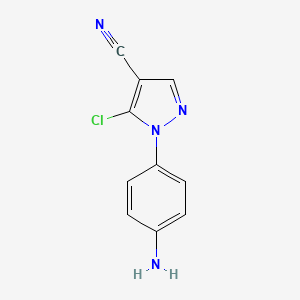
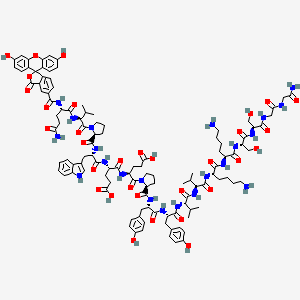
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
